molecular formula C20H24F2O4 B1436805 (6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid CAS No. 167997-12-8

(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

Cat. No. B1436805
M. Wt: 366.4 g/mol
InChI Key: LECQZWLBQWUNPR-CLQBWJIJSA-N
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Description

The compound “(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid” is a complex organic molecule. It has a molecular weight of 396.43 . The IUPAC name for this compound is (6alpha,11beta)-6,9-difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18-,19-,20-,21-/m0/s1 . This code provides a textual representation of the molecule’s structure, including the positions of atoms, the types of bonds, and the stereochemistry.

Scientific Research Applications

Scientific Research Applications of Related Compounds

Environmental Impact and Degradation Studies

Research on polycyclic aromatic hydrocarbons (PAHs) and their oxygenated derivatives, like oxygenated polycyclic aromatic hydrocarbons (OPAHs), provides insight into the toxicity, occurrence, and potential sources of these compounds in the environment. Studies have shown that certain OPAHs exhibit significant genotoxicity, cytotoxicity, and developmental toxicity, highlighting the importance of monitoring and mitigating their presence in food and the environment (Ma & Wu, 2022).

Bioremediation Efforts

Investigations into the biodegradation of PAHs by specific bacterial strains, such as Mycobacterium sp., aim to enhance the understanding and efficiency of bioremediation processes. These studies explore the degradation pathways, metabolites, and the bio-toxicity of these compounds and their metabolites, contributing to the development of more effective environmental clean-up strategies (Qutob et al., 2022).

Photochemical and Redox Reactions

The study of carboxylic acids, including their bioactive properties and roles in various reactions, offers valuable knowledge for their application in medicinal chemistry, material science, and environmental chemistry. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids, for example, aids in the engineering of more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Environmental and Health Risk Assessments

Analyzing the bioaccumulation and environmental persistence of fluorinated compounds, including perfluorinated carboxylates and sulfonates, helps assess their environmental impact and health risks. This research supports regulatory actions and the development of safer chemical alternatives (Conder et al., 2008).

properties

IUPAC Name

(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2O4/c1-18-9-16(24)20(22)13(11(18)3-4-12(18)17(25)26)8-15(21)14-7-10(23)5-6-19(14,20)2/h5-7,11-13,15-16,24H,3-4,8-9H2,1-2H3,(H,25,26)/t11-,12+,13-,15+,16-,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECQZWLBQWUNPR-CLQBWJIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CCC2C(=O)O)CC(C4=CC(=O)C=CC43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)O)C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
Reactant of Route 2
(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
Reactant of Route 3
(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
Reactant of Route 4
(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
Reactant of Route 5
(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid
Reactant of Route 6
(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

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